1'-Hydroxy Midazolam-13C3
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Overview
Description
1’-Hydroxy Midazolam-13C3 is a stable isotope-labeled metabolite of Midazolam, a benzodiazepine derivative. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Midazolam.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Hydroxy Midazolam-13C3 involves the incorporation of carbon-13 isotopes into the Midazolam structureThe reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of 1’-Hydroxy Midazolam-13C3 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as liquid chromatography and mass spectrometry for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
1’-Hydroxy Midazolam-13C3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced back to Midazolam.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 1’-oxo Midazolam.
Reduction: Regeneration of Midazolam.
Substitution: Formation of substituted Midazolam derivatives.
Scientific Research Applications
1’-Hydroxy Midazolam-13C3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Midazolam and its metabolites.
Biology: Studied for its effects on neuronal activity and neurotransmission.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Midazolam.
Mechanism of Action
1’-Hydroxy Midazolam-13C3 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, and muscle relaxation. The compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and is excreted in the urine .
Comparison with Similar Compounds
Similar Compounds
1’-Hydroxy Midazolam: The non-labeled version of the compound.
4-Hydroxy Midazolam: Another metabolite of Midazolam with similar pharmacological properties.
Temazepam-13C,d3: A stable isotope-labeled benzodiazepine used in similar research applications.
Uniqueness
1’-Hydroxy Midazolam-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic research, providing insights into the metabolism and excretion of Midazolam that are not possible with non-labeled compounds .
Properties
CAS No. |
1189677-14-2 |
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Molecular Formula |
C18H13ClFN3O |
Molecular Weight |
344.74 g/mol |
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-4H-(2,5-13C2)imidazolo[1,5-a][1,4]benzodiazepin-1-yl](113C)methanol |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i10+1,12+1,17+1 |
InChI Key |
QHSMEGADRFZVNE-BHKULXQMSA-N |
Isomeric SMILES |
C1[13C]2=CN=[13C](N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)[13CH2]O |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |
Origin of Product |
United States |
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